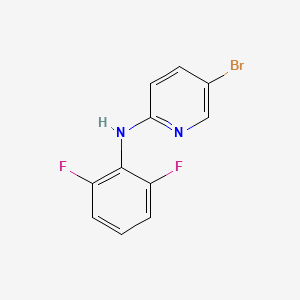

5-bromo-N-(2,6-difluorophenyl)pyridin-2-amine

Description

5-Bromo-N-(2,6-difluorophenyl)pyridin-2-amine is a halogenated pyridine derivative characterized by a bromine atom at the 5-position of the pyridine ring and a 2,6-difluorophenyl group attached via the amine moiety at the 2-position.

The pyridine core is pharmacologically versatile, contributing to anti-tumor, anti-viral, and antimicrobial activities in related compounds . The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions in synthetic chemistry, while the 2,6-difluorophenyl group may improve metabolic stability and target selectivity due to fluorine’s electronegativity and small atomic radius .

Synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous compounds like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine are synthesized by refluxing 5-bromopyridin-2-amine with aldehydes and sodium cyanoborohydride . The crystal structure of such compounds often reveals hydrogen-bonded dimers, stabilizing the solid-state arrangement .

Properties

IUPAC Name |

5-bromo-N-(2,6-difluorophenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF2N2/c12-7-4-5-10(15-6-7)16-11-8(13)2-1-3-9(11)14/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGCKVJICSZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC2=NC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,6-difluorophenyl)pyridin-2-amine typically involves the reaction of 2,6-difluoroaniline with 5-bromopyridine-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. For example, the reaction may be catalyzed by palladium and carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,6-difluorophenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Coupling Products: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-bromo-N-(2,6-difluorophenyl)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,6-difluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound Name | Key Substituents | Biological Activity/Applications | Key Differentiators | References |

|---|---|---|---|---|

| 5-Bromo-N-(3-ethoxypropyl)pyridin-2-amine | Ethoxypropyl group at amine | Antimicrobial, neuroprotective | Alkyl chain enhances solubility | |

| 5-Bromo-4-fluoropyridin-2-amine | Br (5), F (4) on pyridine | Pharmaceuticals, agrochemicals | Halogen positioning alters reactivity | |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | Br (3), CF₃ (5) on pyridine | Enzyme inhibition, agrochemicals | Trifluoromethyl boosts lipophilicity | |

| 5-Bromo-N-phenylpyridin-3-amine | Br (5), phenyl at amine (3-position) | Organic synthesis intermediate | Phenyl group increases steric hindrance | |

| 5-Cyclopropyl-N-methyl-3-(trifluoromethyl)pyridin-2-amine | Cyclopropyl, CF₃ substituents | Enzyme inhibition, drug candidates | Cyclopropyl enhances metabolic stability |

Key Observations:

Halogen Positioning : Bromine at the 5-position (as in the target compound) favors electrophilic aromatic substitution, whereas bromine at the 3-position (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine) may redirect reactivity toward nucleophilic attacks .

Fluorine vs. Trifluoromethyl : The 2,6-difluorophenyl group in the target compound provides moderate electronegativity without excessive steric bulk, contrasting with trifluoromethyl groups (e.g., in ), which increase lipophilicity but may reduce target selectivity .

Amino Group Modifications: Alkyl or aryl substitutions on the amine (e.g., ethoxypropyl in vs. phenyl in ) influence solubility and steric interactions. The 2,6-difluorophenyl group in the target compound balances electronic effects and metabolic resistance compared to bulkier substituents.

Biological Activity

5-Bromo-N-(2,6-difluorophenyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a bromine atom and two fluorine atoms attached to a pyridine ring, which can influence its reactivity and biological activity. The synthesis typically involves palladium-catalyzed reactions, such as Suzuki cross-coupling, which allows for the introduction of various aryl groups to the pyridine core .

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. In one study, related compounds demonstrated high efficacy against Escherichia coli, with inhibition rates reaching up to 90% . The presence of halogen substituents is believed to enhance these antimicrobial effects.

2. Anti-Thrombolytic Activity

The compound has been evaluated for its anti-thrombolytic properties. In comparative studies, certain derivatives showed varying degrees of activity against clot formation in human blood. For instance, some derivatives exhibited up to 41.32% inhibition of clot formation, suggesting that the structural features of these compounds play a crucial role in their biological efficacy .

3. Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Studies have shown that similar compounds can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS . This suggests that the compound may be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

- Receptor Modulation: As a fluoropyridine derivative, it may affect receptor activities due to altered binding affinities caused by the presence of halogens .

Table 1: Summary of Biological Activities

| Activity Type | Inhibition Rate (%) | Reference |

|---|---|---|

| Antimicrobial (E. coli) | Up to 90% | |

| Anti-Thrombolytic | Up to 41.32% | |

| Anti-Inflammatory | Significant reduction in COX-2/iNOS levels |

Notable Research Findings

- Antimicrobial Efficacy: A study demonstrated that the compound's derivatives inhibited bacterial growth significantly compared to controls.

- Thrombolytic Potential: Another investigation highlighted that specific structural modifications could enhance anti-thrombotic effects.

- Inflammation Reduction: Research indicated that the compound effectively reduced inflammatory markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.